Topotecan Carboxylic Acid Sodium Salt

説明

Overview of the Camptothecin (B557342) Scaffold and Analogues

The foundational structure of camptothecin is a planar, pentacyclic ring system. biochempeg.com This scaffold consists of a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a chiral center at the C20 position within an α-hydroxy lactone ring (ring E) in the (S) configuration. biochempeg.com The biological activity of camptothecins is intrinsically linked to the stability of this lactone ring.

However, the parent compound, camptothecin, suffers from poor water solubility and stability, which has driven the development of various analogues. wikipedia.orgbiochempeg.com Modifications are often made to the A, B, and E rings to improve water solubility and stabilize the lactone ring. biochempeg.com Notable examples of clinically approved camptothecin analogues include topotecan (B1662842) and irinotecan (B1672180). wikipedia.orgnih.gov These derivatives feature modifications that enhance their solubility and therapeutic profiles. nih.gov

Chemical Significance of Topotecan Carboxylic Acid Sodium Salt

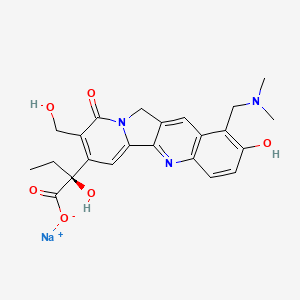

This compound, with the chemical formula C₂₃H₂₄N₃NaO₆ and a molecular weight of 461.44, represents the hydrolyzed, open-ring form of topotecan. allmpus.comscbt.com This transformation from the active lactone form to the inactive carboxylate form occurs at physiological pH. nih.gov The key structural difference is the opening of the E-ring lactone to form a sodium carboxylate and a hydroxyl group.

Fundamental Research Questions Pertaining to the Compound's Chemical Biology

The existence and behavior of this compound raise several fundamental research questions at the intersection of chemistry and biology:

Role as a Metabolite: A primary area of investigation is the precise role of the carboxylate form as a metabolite of topotecan. cymitquimica.com Understanding the kinetics and equilibrium of the lactone-carboxylate conversion in different physiological compartments is essential for a complete picture of topotecan's action.

Interaction with DNA Topoisomerase I: While the lactone form is the primary inhibitor, research has explored whether the carboxylate form retains any ability to interact with the topoisomerase I-DNA covalent complex. nih.gov Studies have shown that both the lactone and the sodium salt carboxylate form of camptothecin can induce the accumulation of these complexes in vitro. nih.gov The crystal structure of topotecan bound to the human topoisomerase I-DNA complex has provided insights into the binding mechanism, revealing that the drug intercalates at the site of DNA cleavage. nih.gov

Synthetic Precursor and Chemical Intermediate: The carboxylate form can also be viewed as a synthetic precursor or intermediate. pharmaffiliates.com Its increased solubility can be advantageous in certain synthetic methodologies aimed at creating novel camptothecin derivatives. Further research could explore its utility in developing next-generation topoisomerase I inhibitors with improved properties.

Structure

2D Structure

特性

IUPAC Name |

sodium;(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNSEUWGSSBVQF-BQAIUKQQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N3NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676166 | |

| Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123949-08-6 | |

| Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Structural Modification Strategies

Synthetic Pathways for Topotecan (B1662842) Carboxylic Acid and Related Intermediates

The primary route to Topotecan Carboxylic Acid Sodium Salt involves the hydrolysis of the α-hydroxy-δ-lactone E-ring of topotecan. This reaction is base-catalyzed and its equilibrium is highly dependent on pH. nih.gov At physiological pH (around 7.4), the equilibrium favors the open-ring carboxylate form. nih.gov

The synthesis of the precursor, topotecan, is a critical step. A common method involves a Mannich reaction with 10-hydroxy-camptothecin. google.comacs.org This process reacts 10-hydroxy-camptothecin with an iminium salt, such as N,N-dimethylmethyleneiminium chloride, in an organic solvent system, often a mixture of dichloromethane (B109758) and isopropanol, to introduce the dimethylaminomethyl group at the C9 position. google.comacs.org

The subsequent hydrolysis to form the carboxylic acid can be achieved by adjusting the pH of an aqueous solution of topotecan to a basic or neutral pH. The formation of the sodium salt is then accomplished by introducing a sodium source, such as sodium hydroxide (B78521) or sodium bicarbonate, to the solution containing the topotecan carboxylic acid. While specific, detailed laboratory procedures for the isolation of the pure sodium salt are not extensively published in peer-reviewed literature, the principles of acid-base chemistry guide this transformation. The process would typically involve careful pH monitoring and subsequent purification, potentially through techniques like crystallization or chromatography. nih.gov

Semisynthetic Routes and Derivatization Approaches

The carboxylic acid moiety of Topotecan Carboxylic Acid offers a reactive handle for a variety of semisynthetic modifications. Standard organic chemistry transformations can be applied to this functional group to generate a library of derivatives with potentially altered solubility, stability, and biological activity.

Esterification: The carboxylic acid can be converted to a variety of esters through reactions with alcohols under acidic conditions (Fischer esterification) or by using coupling agents. masterorganicchemistry.comcommonorganicchemistry.comchemguide.co.uk For instance, reaction with different alcohols could introduce various alkyl or aryl groups, potentially impacting the compound's lipophilicity and cell permeability. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate ester formation under milder conditions. commonorganicchemistry.com

Amidation: Amide derivatives can be synthesized by coupling the carboxylic acid with a wide range of primary and secondary amines. hepatochem.comchemistrysteps.com This reaction is typically mediated by coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC in the presence of an activator like HOBt (Hydroxybenzotriazole). nih.govgrowingscience.com This approach allows for the introduction of diverse functionalities, including those that could interact with specific biological targets or improve pharmacokinetic properties.

| Reaction Type | Reagents | Potential Modification |

|---|---|---|

| Esterification | Alcohols (e.g., methanol, ethanol), Acid catalyst (e.g., H₂SO₄) or Coupling agents (e.g., DCC, EDC) | Introduction of various alkyl or aryl ester groups to modify lipophilicity. |

| Amidation | Amines (primary or secondary), Coupling agents (e.g., HATU, EDC/HOBt) | Formation of amide bonds to introduce a wide array of functional groups. |

Exploration of Stereochemical Aspects and Chiral Synthesis

The stereochemistry of topotecan, particularly at the C20 position bearing the hydroxyl group, is crucial for its biological activity. The natural (S)-configuration is the active form. researchgate.net When considering the synthesis of analogues from Topotecan Carboxylic Acid, the preservation or controlled modification of this stereocenter is of paramount importance.

During derivatization of the carboxylic acid, the conditions must be carefully chosen to avoid racemization of the adjacent chiral center. While the C20 stereocenter is not directly involved in the reactions of the distant carboxylic acid group, harsh reaction conditions could potentially lead to undesired side reactions or degradation.

The synthesis of novel chiral analogues often involves the use of chiral building blocks or stereoselective reactions from the outset of the synthesis of the camptothecin (B557342) core. Asymmetric synthesis of camptothecin and its derivatives has been a significant area of research, employing various strategies to control the stereochemistry at C20. These strategies can include the use of chiral auxiliaries or asymmetric catalysis. For instance, chiral resolution of intermediates or final products using techniques like chiral chromatography is a common method to obtain enantiomerically pure compounds. researchgate.netactascientific.com

Molecular Interactions and Mechanistic Biochemistry

Interaction Dynamics with DNA Topoisomerase I: In Vitro Enzyme Assays

Topotecan (B1662842) Carboxylic Acid Sodium Salt, the hydrolyzed form of topotecan, plays a crucial role in the inhibition of DNA Topoisomerase I (topo I). In vitro studies have demonstrated that both the lactone and the open-ring carboxylate forms of camptothecins can induce the formation of covalent adducts between topo I and DNA. nih.gov The primary mechanism involves the stabilization of the topo I-DNA cleavage complex. Topo I functions by creating a transient single-strand break in the DNA, allowing for the relaxation of supercoils, which is essential during replication and transcription. nih.gov This process involves a transesterification reaction where an active-site tyrosine residue (Tyr-723) covalently binds to the 3'-end of the cleaved DNA strand. nih.gov

Topotecan acts as an uncompetitive inhibitor, meaning it binds specifically to the enzyme-substrate complex rather than the enzyme alone. nih.gov The presence of the drug in either its lactone or carboxylate form traps the enzyme in this covalent complex, preventing the subsequent religation of the DNA strand. This leads to an accumulation of single-strand breaks which, upon collision with a replication fork, are converted into cytotoxic double-stranded DNA breaks. nih.gov While in vitro assays can be limited by pH constraints that affect the equilibrium between the lactone and carboxylate forms, evidence suggests the carboxylate form contributes to the accumulation of these critical enzyme-DNA adducts. nih.gov

| Parameter | Description | Finding | Reference |

| Target Enzyme | Human DNA Topoisomerase I (topo I) | Topotecan inhibits the religation step of the enzyme's catalytic cycle. | nih.gov |

| Inhibition Type | Uncompetitive | The drug binds specifically to the topo I-DNA covalent complex. | nih.gov |

| Mechanism | Stabilization of Cleavage Complex | Prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. | nih.govnih.gov |

| Key Enzyme Residue | Asp-533 | Forms a hydrogen bond with the 20(S)-hydroxyl group of topotecan. | nih.gov |

DNA Binding and Intercalation Properties of the Carboxylic Acid Form

The interaction of topotecan with DNA is fundamental to its mechanism of action. X-ray crystallography of the ternary topo I-DNA-Topotecan complex reveals that the drug binds at the site of DNA cleavage through intercalation. nih.gov The planar ring system of topotecan inserts itself between the upstream (-1) and downstream (+1) base pairs relative to the nick site, effectively mimicking a DNA base pair. nih.gov This intercalation physically displaces the downstream DNA, moving the reactive 5'-hydroxyl group of the cleaved strand approximately 8 Å away from the phosphotyrosine intermediate, thereby sterically hindering the religation reaction. nih.gov

While its primary interaction is within the ternary complex, topotecan has also been shown to bind directly to duplex DNA, particularly at higher concentrations (10–20 μM). nih.gov Studies using various spectroscopic techniques and molecular modeling suggest that this direct binding can occur via intercalation or through groove binding. nih.govrsc.org Research on the binding of topotecan to chromatin indicates a higher affinity for the DNA-histone complex compared to naked DNA, suggesting that histone proteins play a role in its biological action. nih.gov The binding to chromatin was found to be a positive cooperative process. nih.gov

| Interaction Type | Target | Key Features | Reference |

| Primary Binding | Ternary Topo I-DNA Complex | Intercalates between the -1 and +1 base pairs at the cleavage site. | nih.gov |

| Direct Binding | Duplex DNA | Can occur at higher concentrations, likely via intercalation or groove binding. | nih.govrsc.org |

| Chromatin Binding | DNA-Histone Complex | Shows higher affinity (Ka = 2.65 x 10² M⁻¹) compared to naked DNA (Ka = 1.11 x 10² M⁻¹). | nih.gov |

Cellular Permeability and Transport Mechanisms: Molecular Investigations

The cellular uptake and efflux of topotecan are critical determinants of its intracellular concentration and activity. As a carboxylic acid, the permeability of topotecan's open-ring form across the lipid bilayer of cell membranes is generally lower than its more lipophilic lactone form. nih.govnih.gov The transport of carboxylic acid-containing drugs can be facilitated by small-molecule anion transporters. nih.govresearchgate.net

A key factor influencing the cellular pharmacokinetics of topotecan is the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) efflux transporter. nih.govcapes.gov.br Overexpression of BCRP in cancer cells leads to increased efflux of topotecan, thereby reducing its intracellular accumulation and contributing to drug resistance. nih.govcapes.gov.br In contrast, the lipophilicity of camptothecin (B557342) derivatives has been shown to improve the stability of the active lactone ring and promote faster cellular uptake and accumulation. nih.govcapes.gov.br This suggests that the equilibrium between the lactone and the more water-soluble carboxylic acid form significantly impacts the drug's ability to enter and remain within the cell.

Intracellular Localization and Subcellular Distribution Studies

Once inside the cell, the subcellular distribution of topotecan influences its therapeutic action. Studies utilizing microspectrofluorometry and fluorescence image analysis in HT-29 colon carcinoma cells have revealed specific localization patterns. capes.gov.br Research indicates that topotecan primarily localizes in the mitochondria of these cells. capes.gov.br

| Cell Line | Primary Localization | Modulating Factors | Reference |

| HT-29 Colon Carcinoma | Mitochondria | Expression of BCRP efflux pump. | capes.gov.br |

Equilibrium Dynamics between Lactone and Carboxylic Acid Forms in Biological Milieu

The chemical stability of topotecan is highly dependent on pH, which governs the equilibrium between its biologically active lactone form and the inactive open-ring carboxylate form (Topotecan Carboxylic Acid). drugbank.com The lactone ring is susceptible to hydrolysis under neutral or alkaline conditions, opening to form the water-soluble carboxylate. nih.gov

At a neutral pH of 7.4, characteristic of blood and extracellular fluids, topotecan exists predominantly in its inactive carboxylate form. drugbank.com The acidic environment of some tumor microenvironments or intracellular compartments, however, can shift the equilibrium back toward the closed, active lactone ring. The lipophilicity of the molecule is also a factor, with more lipophilic derivatives showing greater stability of the lactone form. nih.gov This pH-dependent equilibrium is a critical factor in the drug's delivery and activity, as only the lactone form effectively stabilizes the topo I-DNA complex.

Metabolic Transformations and Biotransformation Pathways Non Clinical

In Vitro Enzymatic Hydrolysis and Lactone Ring Opening/Closing Kinetics

The core of topotecan's chemistry in aqueous solutions is the reversible hydrolysis of its lactone moiety. drugbank.com This process is highly dependent on pH. nih.govscialert.net The pharmacologically active form is the closed lactone ring, which is favored in acidic environments with a pH at or below 4. nih.govgabi-journal.net Conversely, at physiological pH (around 7.4), the equilibrium shifts to favor the inactive, open-ring hydroxy-acid form, which exists as a carboxylate. drugbank.comscialert.netnih.gov

This interconversion between the lactone and carboxylate forms is a dynamic process. nih.gov The mechanism involves a base-catalyzed hydrolysis to form the ring-opened carboxylate. nih.gov Kinetic studies have been conducted to model the pH-dependence of this ring opening and closing. nih.gov These models provide quantitative measures of the rates of these transformations. For instance, a kinetic model based on this mechanism yielded a base-catalyzed ring-closing rate constant (kc,OH) of 7.4 ± 0.3 × 108 mol−1hr−1 and a carboxylic acid/lactone equilibrium constant (K0) of 1.98 ± 0.07 × 10−3. nih.gov This rapid hydrolysis means that in plasma, the levels of the carboxylate form can surpass those of the lactone form shortly after administration. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Base-Catalyzed Ring-Closing Rate Constant (kc,OH) | 7.4 ± 0.3 × 108 mol−1hr−1 | Rate constant for the closing of the carboxylate form back to the lactone form, catalyzed by hydroxide (B78521) ions. nih.gov |

| Carboxylic Acid/Lactone Equilibrium Constant (K0) | 1.98 ± 0.07 × 10−3 | The equilibrium ratio between the carboxylic acid intermediate and the lactone form. nih.gov |

Identification of Biotransformation Products in Ex Vivo Systems

While the hydrolysis of the lactone ring is the primary transformation, topotecan does undergo some metabolic changes to form distinct biotransformation products. In vitro studies using human liver microsomes have identified an N-demethylated metabolite. nih.gov This primary hepatic metabolite is known as N-desmethyltopotecan. scialert.net Like its parent compound, N-desmethyltopotecan also exists in equilibrium between a lactone ring form at low pH and an open-ring acid form at high pH. scialert.net

Ex vivo assays using human tumor explants have been employed to study the activity of topotecan, providing insights into its effects in a system that retains components of the tumor microenvironment. nih.govnih.gov Such studies have measured the 50% lethal concentrations (LC50) in various cancer types, including non-small-cell lung cancer (NSCLC), breast, colon, and prostate cancers. nih.govnih.gov While focused on pharmacodynamics, these systems are crucial for observing the compound's behavior and stability in a biological matrix outside the body. Further ex vivo studies in glioblastoma cell lines identified that topotecan treatment can alter the proteomic profile, causing a decrease in the levels of proteins such as CDK6 and HIF-1α. researchgate.net

| Metabolite Name | Abbreviation | Site of Formation/Detection | Chemical Characteristic |

|---|---|---|---|

| N-desmethyltopotecan | NDM-TOP | Liver (hepatic metabolism) scialert.net | Primary metabolite formed by N-demethylation. scialert.netnih.gov Exists in lactone and open-ring forms. scialert.net |

| O-Glucuronide of Topotecan | - | Detected in urine nih.gov | Product of glucuronidation. nih.gov |

| O-Glucuronide of N-desmethyltopotecan | - | Detected in urine nih.gov | Product of glucuronidation of the primary metabolite. nih.gov |

Role of Specific Enzyme Systems in Compound Metabolism (e.g., Esterases)

The hydrolysis of the lactone E-ring, a cyclic ester, is the most significant chemical transformation topotecan undergoes. While this reaction is strongly pH-dependent and can occur non-enzymatically, esterases present in the body can also catalyze ester hydrolysis. nih.govnih.gov Human carboxylesterases (hCES) are known to be important for the hydrolysis of many xenobiotics. nih.gov However, for topotecan, the literature emphasizes the pH-driven nature of the hydrolysis over specific enzymatic catalysis. scialert.netgabi-journal.netnih.gov Unlike other camptothecin (B557342) derivatives such as irinotecan (B1672180), where carboxylesterase activity is crucial for activation, topotecan's disposition is less influenced by hepatic enzyme systems. pharmacology2000.com The majority of the drug is eliminated unchanged through renal and fecal routes, with renal clearance accounting for a significant portion of its elimination. nih.govnih.gov

Factors Influencing the Metabolic Stability of the Carboxylic Acid Form

The stability of the topotecan carboxylic acid form is intrinsically linked to the equilibrium between the lactone and carboxylate species. Several factors have been identified that influence this equilibrium and the stability of each form.

pH: This is the most critical factor. The carboxylic acid (carboxylate) form is the predominant and more stable species at neutral or physiological pH (~7.4), while the lactone form is favored in acidic conditions (pH < 4.0). scialert.netgabi-journal.netnih.gov

Temperature: Stability studies have been conducted under various temperature conditions, including room temperature (15-25°C) and refrigeration (2-8°C). gabi-journal.netakademiamedycyny.pl Reconstituted topotecan solutions have shown stability for extended periods when stored frozen or at room temperature, indicating that temperature is a key variable in maintaining the integrity of the desired form. nih.gov

Presence of Proteins: The interaction with plasma proteins can influence the lactone-carboxylate equilibrium. For camptothecins, interaction with human serum albumin has been shown to affect drug stability. dntb.gov.ua

Hematocrit: Studies have found that individual hematocrit values can be a predictor of the apparent clearance of topotecan lactone, suggesting that the distribution between plasma and blood cells affects the pharmacokinetics. nih.gov

Dilution Vehicle: The physicochemical stability of topotecan has been shown to be maintained for extended periods after dilution in standard infusion solutions like 0.9% sodium chloride or 5% glucose. gabi-journal.net

| Factor | Effect on Equilibrium/Stability |

|---|---|

| Acidic pH (e.g., < 4.0) | Favors the closed, active lactone form. gabi-journal.netnih.gov |

| Neutral/Physiological pH (e.g., ~7.4) | Favors the open-ring, inactive carboxylic acid (carboxylate) form. scialert.netnih.gov |

| Temperature | Lower temperatures (refrigeration, frozen) can extend the chemical stability of reconstituted solutions. gabi-journal.netnih.gov |

| Human Serum Albumin | Interactions with plasma proteins can impact the stability and equilibrium of camptothecins. dntb.gov.ua |

| Hematocrit | Affects the distribution between plasma and blood cells, influencing the clearance of the lactone form. nih.gov |

Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Separation Techniques for Compound Isolation and Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and purity assessment of Topotecan (B1662842) and its carboxylate form. nih.govnih.gov Reversed-phase (RP-HPLC) methods are commonly developed and validated for the quantitative determination of the compound in bulk drug samples and various matrices. rjptonline.orgresearchgate.net

The separation is typically achieved using C18 columns, such as Zorbax SB-C18 or InertSustain AQ-C18 HP. nih.govnih.gov The mobile phase composition is critical and often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, sometimes with additives like trifluoroacetic acid (TFA) or N,N,N',N'-tetramethylethylenediamine (TEMED), adjusted to a specific pH to ensure efficient separation. nih.govrjptonline.orgresearchgate.net For instance, one method utilizes a mobile phase of acetonitrile, DMF, and water (60:10:30, v/v) with the pH adjusted to 2.5. rjptonline.org Another employs a gradient elution with ammonium acetate buffer and acetonitrile. nih.gov These methods are capable of effectively separating the carboxylate form from the lactone form, with retention times being distinct for each; for example, one study reported retention times of 1.3 min for the carboxylate form and 3.2 min for the lactone form. nih.gov Purity is often assessed by photodiode array (PDA) or fluorescence detectors. researchgate.net

Summary of HPLC Separation Conditions for Topotecan Forms

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|

| Zorbax SB-C18 | Methanol-0.1 M hexane-1-sulfonic acid in methanol-0.01 M TEMED in distilled water pH 6.0 (25:10:65, v/v) | Not Specified | Fluorimetric | nih.gov |

| Waters C18 | Acetonitrile: DMF: Water (60:10:30,v/v) at pH 2.5 with O-Phosphoric acid | 1.0 | UV (297nm) | rjptonline.org |

| Zorbax SB-C18 | Water, Acetonitrile and TFA (85:15:0.1) | 1.0 | PDA (267nm) | researchgate.net |

| InertSustain AQ-C18 HP | Gradient of Ammonium acetate buffer (75 mM, pH 4.5) and Acetonitrile | 0.8 | Fluorescence (Ex: 380 nm, Em: 520 nm) | nih.gov |

Mass Spectrometry Applications for Identification and Quantification in Complex Matrices

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Topotecan and its carboxylate form in complex biological matrices such as plasma, serum, urine, and tissue homogenates. asianpubs.orgbioanalysis-zone.com This technique is essential for pharmacokinetic studies. researchgate.net

LC-MS/MS methods can achieve a low limit of quantification (LLOQ), with reported values as low as 0.5 ng/mL in 100 µL of plasma. asianpubs.org The validation of these methods demonstrates excellent linearity over a defined concentration range; for the carboxylate form, a linear range from 0.75 to 120 ng/mL has been established. researchgate.net Sample preparation is a critical step, often involving protein precipitation with cold methanol or liquid-liquid extraction to isolate the analyte and ensure stability, especially given the pH-dependent equilibrium of Topotecan forms. nih.govnih.gov The stability of the carboxylate form is a key consideration, and acidification of plasma samples is often employed to stabilize it. bioanalysis-zone.com Different mass spectrometers, such as the API 4000 or the more sensitive API 6500, are used depending on the required analytical range. bioanalysis-zone.com

Performance Characteristics of LC-MS/MS Methods for Topotecan Carboxylate

| Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |

|---|---|---|---|---|

| Plasma, Vitreous Humor | 0.75 to 120 | 0.75 | 94.9 to 101.2 | researchgate.net |

| Rat Serum | 0.5 to 100 | 0.5 | Not Specified | researchgate.net |

| Human Plasma | 0.50 to 50.0 | 0.5 | 49.50 | asianpubs.org |

Spectrophotometric and Fluorometric Assay Development for In Vitro Studies

Spectrophotometric and fluorometric methods are widely used for the detection and quantification of Topotecan Carboxylic Acid Sodium Salt, often in conjunction with HPLC. nih.gov Fluorometric detection is particularly advantageous due to its high sensitivity. nih.govnih.gov

Topotecan possesses native fluorescence, which allows for its detection at low concentrations. nih.gov The typical excitation wavelength is around 380 nm, with an emission wavelength of approximately 520-527 nm. researchgate.netnih.gov This intrinsic property is exploited in HPLC assays where a fluorescence detector is used to monitor the column eluent. nih.gov The sensitivity of these assays can reach the picogram level, with limits of quantitation reported as low as 0.05 ng/ml in plasma. nih.govresearchgate.net For spectrophotometric detection, UV absorbance is monitored at wavelengths such as 267 nm or 297 nm. rjptonline.orgresearchgate.net Furthermore, advanced techniques like two-photon excitation have been explored to detect Topotecan in plasma and whole blood, offering advantages such as reduced background autofluorescence compared to standard one-photon excitation at shorter wavelengths. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and for analyzing its conformational dynamics. nih.gov Techniques such as 1H NMR and 13C NMR provide detailed information about the molecular structure.

Advanced 2D NMR techniques, including HMBC (Heteronuclear Multiple Bond Correlation) and HSQCAD (Heteronuclear Single Quantum Coherence Adiabatic), are employed to characterize the compound and its reaction products, confirming the connectivity of atoms within the molecule. nih.gov NMR is also used to study the compound's dynamics, tautomerism, and stability in various solvents. nih.gov Furthermore, NMR methods like 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) and 2D 1H-15N TROSY (Transverse Relaxation-Optimized Spectroscopy) are utilized to investigate the binding interactions and conformational changes of Topotecan when it forms complexes with other molecules, such as calixarenes or proteins. researchgate.netresearchgate.net For example, changes in the chemical shifts of protons upon binding can indicate which parts of the molecule are involved in the interaction. researchgate.netresearchgate.net

Quality Control and Validation of Analytical Procedures for Research Samples

The validation of analytical methods is a mandatory requirement to ensure that the data generated are reliable, reproducible, and accurate. For this compound, analytical procedures are typically validated according to guidelines from the International Council for Harmonisation (ICH). rjptonline.orgrjptonline.org

The validation process assesses several key parameters:

Accuracy : This is determined by comparing the measured concentration to a known true value. For Topotecan assays, accuracy measurements have been reported to range between 87.6% and 113.5%. nih.gov

Precision : This evaluates the closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) and is assessed at both intra-day (within-run) and inter-day (between-run) levels. nih.gov Reported precision is often required to be less than 15%. asianpubs.org

Linearity : This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. rjptonline.org Correlation coefficients (r²) are expected to be greater than 0.99. asianpubs.org

Specificity : This ensures that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. rjptonline.orgrjptonline.org

Limit of Quantitation (LOQ) : This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Stability : The stability of Topotecan in biological samples under various storage and handling conditions (e.g., freeze-thaw cycles, storage at -30°C or -70°C) is thoroughly investigated to ensure sample integrity prior to analysis. nih.govnih.gov

Formulation Chemistry and Physicochemical Stability Considerations

pH-Dependent Hydrolysis and Chemical Degradation Pathways

The primary chemical instability of topotecan (B1662842) in aqueous solutions is the hydrolysis of its lactone ring. This reaction is a reversible, base-catalyzed process that is highly dependent on pH. nih.gov

Lactone-Carboxylate Equilibrium : At an acidic pH (≤4), the equilibrium strongly favors the closed, active lactone form of topotecan. gabi-journal.netnih.gov As the pH increases towards physiological levels (pH ~7.4), the equilibrium shifts significantly towards the open-ring, inactive carboxylate form. nih.govresearchgate.net This conversion proceeds through the deprotonation of the carboxylic acid intermediate, which is then ionized to the carboxylate, driving the equilibrium toward the ring-opened species. nih.gov At equilibrium at pH 7.4, the inactive carboxylate form is predominant. nih.gov This rapid hydrolysis means that while the drug is active upon administration, its active form diminishes under physiological conditions. nih.govresearchgate.net

Other Degradation Pathways : Beyond pH-dependent hydrolysis, topotecan is susceptible to degradation from other environmental stresses. Forced degradation studies have shown that the compound is highly sensitive to hydrolytic (acid and base), oxidative, photolytic (light exposure), and thermal stress. tandfonline.com This degradation can lead to the formation of various impurities, including process-related impurities and degradation products arising from exposure to these conditions. tandfonline.com One identified metabolic pathway involves N-demethylation, resulting in the Topotecan N-Desmethyl Metabolite. youtube.compharmaffiliates.com

The kinetics of the lactone-carboxylate interconversion are rapid. Following intravenous administration, plasma levels of the carboxylate form can surpass those of the lactone form within 45 minutes. nih.gov

Strategies for Enhancing the Chemical Stability in Aqueous Solutions

Given the critical role of pH in maintaining the active lactone form, several strategies are employed to enhance the chemical stability of topotecan in aqueous solutions, particularly for administration.

pH Control : The most direct strategy is the maintenance of an acidic environment. Commercial formulations of topotecan for injection include an acidulant, such as tartaric acid, to ensure the solution has a pH between 2.5 and 3.5. gabi-journal.netglobalrph.com This acidic pH stabilizes the drug by keeping it predominantly in the active lactone form, preventing premature conversion to the inactive carboxylate. gabi-journal.netnih.gov

Controlled Storage and Dilution : Stability studies have defined specific conditions for the storage of diluted topotecan solutions. When diluted in standard infusion solutions like 0.9% sodium chloride or 5% glucose, topotecan remains physicochemically stable for extended periods. gabi-journal.netakademiamedycyny.pl For instance, solutions stored in polyolefin or non-PVC bags have demonstrated stability for periods ranging from 30 to over 80 days, especially when refrigerated and protected from light. gabi-journal.netnih.gov

The table below summarizes findings from a stability study of diluted Topotecan Accord®.

| Concentration (mg/mL) | Vehicle | Container | Storage Condition | Physicochemical Stability Period |

| 0.1, 0.5 | 0.9% NaCl or 5% Glucose | Polyolefin (PO) bags | Room Temperature | 84 days |

| 0.025, 0.5 | 0.9% NaCl or 5% Glucose | Non-PVC bags | Room Temp. or Refrigerated | 30 days |

| Data sourced from a study on Topotecan Accord® stability. gabi-journal.net |

Encapsulation Technologies for Controlled Release: Chemical Design Aspects

To overcome the rapid hydrolysis of topotecan at physiological pH and to provide controlled release, various encapsulation technologies have been developed. The chemical design of these nanocarriers is critical for protecting the lactone ring and delivering the active drug.

Liposomal Encapsulation : Liposomes are a leading technology for topotecan delivery. The chemical design focuses on creating an environment inside the liposome (B1194612) that traps the drug in its active form.

pH Gradient Loading : This common method involves preparing liposomes (e.g., from DSPC and cholesterol) with an acidic internal aqueous core. nih.govresearchgate.net When topotecan, which is in the external neutral buffer, permeates the lipid membrane, it enters the acidic interior. In this low-pH environment, it becomes protonated and converts to the stable lactone form, effectively trapping it inside the liposome and protecting it from hydrolysis in the bloodstream. nih.govresearchgate.net Encapsulation can protect over 80% of the drug from hydrolysis for up to 24 hours in plasma. researchgate.net

Metal Ion Complexation : A more advanced chemical design involves using a transmembrane gradient of a transition metal, such as copper or manganese. researchgate.netnih.gov In this approach, liposomes are loaded with a metal ion solution. Topotecan is added to the exterior, and upon entering the liposome, it forms a stable complex with the metal ion. researchgate.net This complexation serves as the driving force for drug accumulation and retention, independent of a pH gradient, and can lead to highly efficient (>98%) drug entrapment. nih.gov

Polymeric Nanoparticles : Polymeric carriers offer another robust platform for stabilizing and controlling the release of topotecan.

PLGA Nanoparticles : Nanoparticles made from poly(lactic-co-glycolic acid) (PLGA) are designed to encapsulate topotecan within an acidic microenvironment. nih.gov This internal acidity ensures the drug remains in its stable lactone form, allowing for a sustained, biphasic release profile over many days and enhancing its cytotoxic potential compared to the free drug. nih.gov

Mesoporous Silica Nanoparticles (MSNs) : These nanoparticles can be designed with a pH-sensitive coating. The shell protects the encapsulated topotecan from hydrolysis at physiological pH. Upon internalization into the acidic endosomes/lysosomes of cancer cells (pH ~5.5), the coating degrades, releasing the active drug directly at its site of action. nih.gov

Cyclodextrin-Based Metal-Organic Frameworks (MOFs) : A novel approach utilizes a core-shell lipid nanoparticle containing a cyclodextrin-based MOF. The chemical design relies on host-guest interactions between the cyclodextrin (B1172386) component and topotecan, which provides significant protection against hydrolysis. This strategy has been shown to increase the half-life of the lactone form from less than one hour to over 22 hours in vitro. researchgate.net

The table below outlines various encapsulation strategies and their underlying chemical design principles.

| Encapsulation Technology | Chemical Design Principle | Benefit for Topotecan |

| Liposomes (pH Gradient) | Creation of an acidic internal core to protonate and trap the drug. nih.govresearchgate.net | Protects lactone ring from hydrolysis at physiological pH. |

| Liposomes (Metal Gradient) | Formation of a stable intra-liposomal drug-metal complex (e.g., with copper). researchgate.netnih.gov | High encapsulation efficiency and stable drug retention. |

| PLGA Nanoparticles | Maintenance of an acidic pH within the polymer matrix. nih.gov | Sustained release of the active lactone form. |

| Core-Shell MOF | Host-guest interaction between cyclodextrin and topotecan. researchgate.net | Significantly increases the half-life of the active form. |

Prodrug Design Principles Involving the Carboxylic Acid Moiety

While most formulation strategies focus on preserving the lactone ring, another theoretical approach involves embracing the hydrolyzed form and modifying it through prodrug design. A prodrug is an inactive derivative of a drug molecule that undergoes conversion in the body to release the active agent. nih.govalquds.edu

The carboxylic acid moiety of hydrolyzed topotecan presents a clear target for prodrug modification. The high polarity of the carboxylate group contributes to the poor absorption and cellular entry of the open-ring form. nih.govnih.gov Masking this functional group could theoretically enhance its pharmacokinetic properties.

Esterification : The most common prodrug strategy for a carboxylic acid is esterification. nih.gov A Topotecan Carboxylic Acid ester prodrug (e.g., an ethyl or methyl ester) would be more lipophilic than the parent carboxylate. This increased lipophilicity could potentially improve its ability to cross cell membranes. Once inside the cell, ubiquitous intracellular esterase enzymes would hydrolyze the ester bond, regenerating the Topotecan Carboxylic Acid, which would then be in equilibrium with the active lactone form. nih.gov

Amidation : Similarly, forming an amide by linking the carboxylic acid to an amino acid or another amine-containing moiety is a viable prodrug strategy. nih.govmdpi.com This could also reduce polarity and potentially target specific amino acid transporters for improved uptake. Subsequent enzymatic cleavage by amidases would release the parent drug.

The primary goal of creating a prodrug from Topotecan Carboxylic Acid would be to improve the bioavailability of the hydrolyzed form, allowing it to act as a depot that can be absorbed and then converted back to the active lactone intracellularly. This approach represents an alternative chemical philosophy: instead of preventing hydrolysis, it leverages the hydrolyzed form to create a new delivery pathway.

Structure Activity Relationship Sar Studies and Chemoinformatics Non Clinical

Molecular Docking and Ligand-Target Interaction Studies (Computational)

Molecular docking simulations are instrumental in elucidating the binding modes of ligands within the active sites of their macromolecular targets. For topotecan (B1662842) and its derivatives, these studies have primarily focused on its interaction with the human topoisomerase I (Top1)-DNA covalent complex.

Crystal structure analysis of the ternary Top1-DNA-Topotecan complex shows that the drug binds by intercalating at the site of the enzyme-induced DNA nick. pnas.org This intercalation stabilizes the complex, slows the religation of the cleaved DNA strand, and leads to the accumulation of cytotoxic enzyme-DNA adducts. pnas.orgresearchgate.net The planar ring system of topotecan effectively mimics a DNA base pair, occupying the space where the +1 base pair would be in the absence of the drug. pnas.org

Detailed interaction mapping reveals specific molecular contacts that stabilize the drug in the binding pocket. A key interaction is a hydrogen bond formed between the 20(S)-hydroxyl group of topotecan and the amino acid residue Asp-533 of the enzyme. pnas.org The significance of this bond is underscored by structure-activity data showing that the 20(R) stereoisomer of the parent compound, camptothecin (B557342), is inactive, as its hydroxyl group cannot properly contact Asp-533. pnas.org Computational studies have also explored the binding of both the active lactone form and the inactive carboxylate form (the open-ring structure akin to Topotecan Carboxylic Acid Sodium Salt). pnas.org

Further computational studies using methods like Glide docking followed by Molecular Mechanics Generalized Born Surface Area (MMGBSA) calculations have quantified the binding energies of topotecan and its analogs with Top1. acs.org These studies have also been used to investigate mechanisms of drug resistance by modeling the effect of mutations in the Top1 enzyme (e.g., N722S, D533G, R364H) on the binding energy of the drug. acs.org In some cases, mutations can significantly weaken drug binding, providing a rationale for observed resistance. acs.org While Topoisomerase I is the primary target, other potential interactions have been explored computationally. For instance, docking studies with tubulin have been performed, yielding comparative docking scores and glide energies against other anticancer agents. nih.gov

Table 1: Key Interacting Residues and Binding Insights for Topotecan

| Target | Key Interacting Residue(s) | Interaction Type | Computational Method | Finding |

|---|---|---|---|---|

| Topoisomerase I-DNA Complex | Asp-533 | Hydrogen Bond | X-ray Crystallography, Modeling | Crucial for stabilizing the 20(S)-hydroxyl group of the drug. pnas.org |

| Topoisomerase I-DNA Complex | Arg364 | Hydrogen Bond | Molecular Docking | Identified as a key binding residue for camptothecin-like molecules. researchgate.net |

| Topoisomerase I-DNA Complex | Lys-532 | Steric Interaction | Modeling | Potential for steric clash with inactive 20(R) stereoisomers. pnas.org |

| Mutant Topoisomerase I | Various (e.g., N722S, D533G) | Binding Energy Change | Glide Docking, MMGBSA | Mutations can significantly lower the binding energy, suggesting a mechanism for drug resistance. acs.org |

| Tubulin | Not specified | Binding Affinity | Molecular Docking (Schrödinger) | Comparative analysis yielded a docking score of -4.916 and glide energy of -46.470 kcal/mol. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

QSAR is a computational methodology that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com These models are crucial for guiding the design of new, more potent analogues and for predicting the activity of novel chemical entities. nih.govnih.gov

For camptothecin (CPT) derivatives, including topotecan, QSAR models have been developed to correlate physicochemical and structural descriptors with anticancer activity. nih.gov These studies typically involve a "training set" of molecules with known activities to build the model and a "test set" to validate its predictive power. nih.govderpharmachemica.com The process often uses Multiple Linear Regression (MLR) analysis to generate a mathematical equation linking descriptors to activity. youtube.comnih.gov

Key descriptors often found to be important in these models include:

Hydrophobicity (logP): The partition coefficient, which influences how a molecule distributes between aqueous and lipid environments. youtube.com

Molar Refractivity (MR): A measure of the volume occupied by an atom or group and its polarizability. nih.govderpharmachemica.com

Electronic Properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's ability to donate or accept electrons. derpharmachemica.com

Topological and Geometrical Descriptors: Parameters that describe the size, shape, and connectivity of the molecule. nih.gov

A statistically significant QSAR model, validated through methods like Leave-One-Out Cross-Validation (LOOCV), can be used to theoretically predict the IC50 values of newly designed analogues. nih.govderpharmachemica.com This allows researchers to prioritize the synthesis of compounds predicted to have the highest potency, thereby streamlining the drug discovery process. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. youtube.com It serves as a powerful tool for virtual screening, where large chemical databases are computationally filtered to identify novel compounds that match the pharmacophore model. youtube.comnih.gov

For Topoisomerase I inhibitors, ligand-based pharmacophore models have been developed using a set of active CPT derivatives. nih.gov In one such study, a robust quantitative pharmacophore model, named Hypo1, was generated. nih.gov This model was built from a training set of 29 CPT derivatives and validated against a test set of 33 different analogues. nih.gov

The key features of the Hypo1 model consisted of:

Two Hydrogen Bond Acceptors (HBA)

One Ring Aromatic (RA) feature

This validated model (Hypo1) was then used as a 3D query to screen a drug-like molecule database (ZINC database containing over 1 million compounds). nih.gov The resulting "hits" were further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) before being subjected to molecular docking studies to predict their binding affinity to Topoisomerase I. nih.gov This hierarchical approach, combining pharmacophore-based screening with molecular docking, is an efficient strategy for identifying structurally novel and potentially more effective Top1 inhibitors. youtube.comnih.gov

In Silico Prediction of Biotransformation Pathways and Molecular Properties

In silico tools play a critical role in predicting how a compound might be metabolized (biotransformation) and in estimating its fundamental molecular properties. nih.govbiotechnologia-journal.org This information is vital in early drug discovery to design molecules with improved metabolic stability and pharmacokinetic profiles. nih.gov

For topotecan and its analogues, computational methods can predict potential sites of metabolism. Modern strategies combine in silico prediction with high-resolution mass spectrometry to rapidly identify major metabolites from in vitro samples. nih.gov This approach can tailor chromatographic conditions based on predicted properties like cLogD to enhance the detection of biotransformation products. nih.gov

Various molecular properties can also be predicted using web-based tools and specialized software. biotechnologia-journal.org These predictions are based on the molecule's structure and rely on fragment-based contributions or machine learning models. biotechnologia-journal.orgnih.gov

Table 2: Predictable Molecular Properties and In Silico Tools

| Property | Description | Example In Silico Approach/Tool |

|---|---|---|

| Aqueous Solubility (logS) | Predicts how well a compound dissolves in water, affecting absorption. biotechnologia-journal.org | Molsoft webserver, machine learning models. biotechnologia-journal.org |

| Octanol/Water Partition Coefficient (logP) | Measures a compound's lipophilicity, impacting membrane permeability. biotechnologia-journal.org | Fragment-based contribution methods (e.g., cLogP). nih.govbiotechnologia-journal.org |

| Molecular Polar Surface Area (TPSA) | Relates to a molecule's ability to permeate cell membranes. biotechnologia-journal.org | Summation of tabulated surface contributions of polar fragments. biotechnologia-journal.org |

| Drug-likeness | An overall score based on similarity to known drugs, often using chemical fingerprints. biotechnologia-journal.org | Molsoft webserver, comparison to marketed drugs. biotechnologia-journal.org |

| Acid Dissociation Constant (pKa) | Predicts the ionization state of a molecule at different pH values. | Quantum chemical calculations have been used to determine pKa values for topotecan. researchgate.net |

| Biotransformation | Predicts likely metabolic pathways and resulting metabolites. | Combined in silico prediction with experimental analysis (e.g., HRMS). nih.gov |

Advanced techniques using graph neural networks (GNNs) and molecular topographic maps (MTM) are continuously improving the accuracy of these predictions, offering more powerful tools to guide rational drug design. nih.govarxiv.org For this compound, with its specific molecular formula of C23H24N3NaO6, these computational models provide a robust framework for understanding its chemical behavior and for designing the next generation of Topoisomerase I inhibitors. allmpus.com

Advanced Research Techniques and Methodological Innovations

High-Throughput Screening Approaches for Molecular Interactions

High-throughput screening (HTS) is essential for identifying and characterizing compounds that interact with specific biological targets, such as DNA topoisomerase I, the target of topotecan (B1662842). nih.gov For molecules like Topotecan Carboxylic Acid Sodium Salt, HTS assays are typically designed to measure the inhibition of topoisomerase I activity.

Several HTS methodologies have been developed for this purpose:

DNA Relaxation Assays: These are the most common type of assay for topoisomerase I inhibitors. profoldin.comprofoldin.com They are based on the principle that topoisomerase I relaxes supercoiled plasmid DNA. profoldin.com In a high-throughput format, this activity can be measured by changes in fluorescence when a specific DNA dye is added, as the dye's intensity differs when bound to supercoiled versus relaxed DNA. profoldin.com This method avoids the cumbersome and lower-throughput nature of traditional gel-based electrophoresis. profoldin.comnih.gov

Triplex DNA Formation Assays: A rapid HTS method has been developed that uses the formation of intermolecular triplex DNA to distinguish between supercoiled and relaxed DNA. nih.gov Supercoiled DNA is more efficient at forming a triplex with an immobilized oligonucleotide, and this difference can be quantified in a microplate format, making it suitable for screening large compound libraries. nih.gov

Cell-Based Yeast Assays: A clever cellular HTS approach utilizes engineered strains of Saccharomyces cerevisiae. nih.gov In this system, a wild-type yeast strain is co-cultured with a mutant strain that lacks the topoisomerase I gene (ΔtopI). nih.gov The two strains are labeled with different fluorescent proteins. nih.gov A true topoisomerase I inhibitor like camptothecin (B557342) will selectively inhibit the growth of the wild-type strain but not the mutant, allowing for specific identification from large libraries while filtering out compounds with general cytotoxicity. nih.gov

These HTS methods are pivotal in screening for novel topoisomerase I inhibitors and characterizing the activity of known compounds and their metabolites.

Biophysical Characterization of Compound-Target Binding

To understand the precise nature of the interaction between this compound and its molecular target, DNA topoisomerase I, researchers utilize sensitive biophysical techniques. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. youtube.com In a typical experiment to study this compound, the target protein (topoisomerase I) would be immobilized on a sensor chip surface. youtube.com A solution containing this compound would then be flowed over the surface. youtube.com Binding between the compound and the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. youtube.com This allows for the direct measurement of the association rate (how quickly the complex forms) and the dissociation rate (how quickly it falls apart), from which the binding affinity (K_D) can be calculated. youtube.com SPR is highly sensitive and can be used for screening, kinetic analysis, and determining the concentration of active molecules. researchgate.netnih.govnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. researchgate.net In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the topoisomerase I enzyme. researchgate.net The resulting heat change is measured with high sensitivity. researchgate.net A single ITC experiment can determine the binding affinity (K_a), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. rsc.org This provides a complete thermodynamic profile of the binding event, offering deep insight into the forces driving the interaction. rsc.org ITC is performed with both components in solution, requiring no modification or immobilization. researchgate.net

Table 1: Comparison of Biophysical Techniques for Binding Analysis

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

|---|---|---|

| Principle | Measures change in refractive index upon binding to a sensor surface. youtube.com | Measures heat change upon binding in solution. researchgate.net |

| Key Outputs | Binding Affinity (K_D), Association Rate (k_a), Dissociation Rate (k_d). youtube.com | Binding Affinity (K_a), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). rsc.org |

| Labeling Requirement | Label-free. youtube.com | Label-free. researchgate.net |

| Immobilization | Requires one binding partner to be immobilized on a sensor chip. youtube.com | No immobilization; both partners are in solution. researchgate.net |

| Throughput | Can be adapted for high-throughput screening. nih.gov | Generally lower throughput. |

| Primary Application | Kinetic screening and affinity determination. researchgate.net | Thermodynamic characterization of binding forces. rsc.org |

Advanced Imaging Techniques for Intracellular Distribution in Model Systems

Visualizing where this compound localizes within a cell is key to understanding its mechanism of action and potential for resistance. Advanced microscopy techniques allow researchers to track the drug's journey at the subcellular level.

Topotecan possesses intrinsic fluorescence, which can be exploited for imaging without the need for an external fluorescent tag. nih.gov

Fluorescence Microscopy and Flow Cytometry: Conventional fluorescence microscopy can reveal the general distribution of topotecan within cells. Studies have shown that nanoparticles carrying topotecan are internalized and accumulate in perinuclear areas. nih.gov Flow cytometry, which measures the fluorescence of individual cells, has been used to quantify the uptake of topotecan, showing that it rapidly enters cells, with maximal intracellular concentrations achieved within minutes. nih.gov

Digital Imaging Microscopy: This technique has been used to quantify changes in the nuclear distribution of the topoisomerase I enzyme in response to topotecan treatment. nih.gov By applying topographical analysis to immunofluorescence images, researchers can generate dose-response curves for drug-induced protein redistribution within the nucleus. nih.gov

Super-Resolution Microscopy (SRM): Techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy) break the diffraction limit of light, allowing for visualization at the nanoscale (~20 nm resolution). researchgate.netfrontiersin.org These methods could be applied to precisely map the location of this compound relative to subcellular structures like the endoplasmic reticulum, mitochondria, or specific chromatin domains. frontiersin.org For example, SRM has been used to count the number of topoisomerase IIα molecules within chromosomes, a feat that demonstrates the power of these techniques to quantify proteins at their site of action. researchgate.net

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM provides information not just on the location of a fluorescent molecule but also on its local environment. It has been used to study the physical state of the related drug irinotecan (B1672180) within liposomal carriers, distinguishing between different forms of the drug inside the nanoparticle. acs.org This approach could be used to probe the state of this compound within cells, potentially distinguishing between free drug, protein-bound drug, and drug that has been sequestered in vesicles.

Omics Technologies for Pathway Elucidation

To understand the broader biological consequences of cellular exposure to this compound, researchers use "omics" technologies. These methods provide a global view of changes in genes, proteins, and metabolites, revealing the pathways that are perturbed by the compound.

Transcriptomics: This involves the analysis of global gene expression, often using RNA-sequencing (RNA-seq). aacrjournals.org Studies on topotecan have revealed significant changes in the expression of genes involved in critical cellular processes. nih.gov For example, treatment can down-regulate the estrogen receptor alpha (ESR1) and the anti-apoptotic gene BCL2. nih.gov It also affects genes involved in the DNA damage response (GADD45α), oxidative stress (e.g., glutathione (B108866) peroxidases), and cell cycle control. nih.govnih.gov Both bulk and single-cell RNA-seq have been used to identify molecular signatures of response and resistance to topotecan treatment. aacrjournals.org

Proteomics: Proteomics is the large-scale study of proteins. Western blotting has been used to show that pre-treatment of cancer cells with microtubule-interfering agents can increase the protein levels of topoisomerase I, which in turn sensitizes the cells to subsequent topotecan treatment. nih.gov More advanced, mass spectrometry-based proteomics can provide a comprehensive inventory of protein changes, helping to identify resistance mechanisms and synergistic drug interactions.

Metabolomics: This is the systematic study of small molecules, or metabolites, within a biological system. mdpi.com While specific metabolomics studies on this compound are not prominent, the methodology is highly applicable. Untargeted metabolomics using mass spectrometry can profile hundreds of metabolites simultaneously, creating a metabolic fingerprint of the cell's response to the drug. mdpi.com This could reveal, for instance, alterations in nucleotide metabolism as the cell attempts to repair DNA damage or shifts in energy pathways like glycolysis or the citric acid cycle in response to cellular stress. figshare.com Such analyses are crucial for understanding chemoresistance and identifying metabolic vulnerabilities that could be exploited in combination therapies. researchgate.net

Table 2: Key Genes and Proteins Modulated by Topotecan Treatment

| Molecule | Type | Function/Pathway | Observed Effect of Topotecan | Reference |

|---|---|---|---|---|

| Topoisomerase I | Protein | DNA topology, replication | Target of the drug; levels can be increased by other agents, enhancing synergy. | nih.gov |

| ESR1 (Estrogen Receptor α) | Gene/Protein | Hormone signaling | Expression is down-regulated. | nih.gov |

| BCL2 | Gene/Protein | Apoptosis (anti-apoptotic) | Expression is down-regulated. | nih.gov |

| GADD45α | Gene/Protein | DNA damage response, cell cycle arrest | Expression is increased. | nih.gov |

| Vimentin, CD44 | Gene/Protein | Epithelial-Mesenchymal Transition (EMT), Stemness | Expression is down-regulated by metronomic dosing. | aacrjournals.org |

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches for Expanding Structural Diversity

The development of novel synthetic strategies for Topotecan (B1662842) Carboxylic Acid Sodium Salt and its analogs is a critical area of future research. Current synthetic methods, while effective, often follow established pathways. New approaches could unlock a wider range of structurally diverse compounds with potentially improved pharmacological properties.

Future research could focus on:

Combinatorial Chemistry: Employing combinatorial chemistry techniques to generate large libraries of topotecan analogs. This could involve modifying the A, B, C, and D rings of the camptothecin (B557342) core to explore how these changes affect the stability of the carboxylate form and its interaction with biological targets.

Bio-inspired Synthesis: Investigating enzymatic or microbial transformations to create novel derivatives. This could lead to more stereospecific and environmentally friendly synthetic routes.

Flow Chemistry: Utilizing microreactor technology for the synthesis of Topotecan Carboxylic Acid Sodium Salt and its derivatives. Flow chemistry offers precise control over reaction parameters, potentially leading to higher yields, improved purity, and the ability to safely handle reactive intermediates.

Deeper Understanding of Intracellular Chemical Biology and Dynamics

The intracellular environment plays a crucial role in the equilibrium between the active lactone form of topotecan and its inactive carboxylate form. A more profound understanding of the chemical biology and dynamics of this compound within the cell is essential for optimizing its therapeutic efficacy.

Key research questions to address include:

Subcellular pH Gradients: Mapping the pH gradients within different cellular compartments and understanding how these microenvironments influence the lactone-carboxylate equilibrium.

Protein Binding: Investigating the binding of this compound to intracellular proteins other than its primary target, topoisomerase I. Such binding could act as a reservoir for the compound or modulate its availability. chemicalbook.com

Efflux Pump Interactions: Elucidating the specific interactions of the carboxylate form with ATP-binding cassette (ABC) transporters and other efflux pumps, which are major contributors to drug resistance.

Development of Advanced In Vitro Models for Mechanistic Investigations

To better predict the in vivo behavior of this compound, more sophisticated in vitro models are needed that more accurately mimic the tumor microenvironment.

Future developments in this area should include:

3D Spheroid and Organoid Cultures: Moving beyond traditional 2D cell cultures to 3D models that replicate the complex cell-cell and cell-matrix interactions found in tumors. These models can provide more relevant insights into drug penetration, metabolism, and efficacy.

Microfluidic "Tumor-on-a-Chip" Systems: Creating microfluidic devices that integrate different cell types (e.g., cancer cells, endothelial cells, fibroblasts) to simulate the tumor microenvironment and its vasculature. These systems allow for real-time monitoring of the lactone-carboxylate conversion and its effects on cellular behavior.

Hypoxia and Nutrient Gradient Models: Developing in vitro systems that incorporate realistic gradients of oxygen, nutrients, and pH to study how these factors influence the activity and metabolism of this compound.

Exploration of Alternative Biochemical Targets and Pathways beyond Topoisomerase I

While topoisomerase I is the well-established primary target of topotecan, the potential for this compound to interact with other biochemical targets and pathways remains an underexplored area.

Research in this domain could uncover:

Modulation of Signaling Pathways: Investigating whether this compound can modulate cellular signaling pathways independently of its effect on topoisomerase I. This could involve pathways related to cell cycle regulation, apoptosis, or DNA repair.

Interaction with Other DNA-Associated Proteins: Exploring the possibility that the carboxylate form interacts with other proteins involved in DNA metabolism and maintenance, which could have implications for its mechanism of action.

Methodological Innovations in Analytical and Computational Chemistry for Compound Characterization

Advancements in analytical and computational chemistry are crucial for a more detailed characterization of this compound and its behavior in biological systems.

Future methodological innovations should focus on:

High-Sensitivity Analytical Techniques: Developing and applying more sensitive and specific analytical methods, such as advanced mass spectrometry techniques (e.g., imaging mass spectrometry), to quantify and visualize the distribution of the lactone and carboxylate forms at the subcellular level.

Computational Modeling and Simulation: Utilizing molecular dynamics simulations and quantum mechanical calculations to model the lactone-carboxylate equilibrium under different physiological conditions and to predict the binding affinity of the carboxylate form to various biological macromolecules.

Development of Novel Probes: Designing and synthesizing fluorescent or other labeled probes based on the this compound structure to enable real-time imaging of its intracellular trafficking and interactions.

Q & A

Q. What are the key synthetic routes for preparing Topotecan Carboxylic Acid Sodium Salt, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterolysis of Topotecan Hydrochloride under controlled alkaline conditions. A practical method involves dissociating the hydrochloride salt in a sodium hydroxide solution, followed by purification through crystallization to isolate the sodium carboxylate form . Reaction parameters such as pH (maintained at 8–9), temperature (20–25°C), and solvent composition (aqueous ethanol) are critical for minimizing side reactions (e.g., lactone ring hydrolysis) and ensuring high purity (>98%) .

Q. How does pH affect the stability of this compound in aqueous solutions, and what analytical methods validate its degradation profile?

The sodium carboxylate form is susceptible to pH-dependent degradation. Under acidic conditions (pH < 4), it converts to the lactone form (active as a Top1 inhibitor), while alkaline conditions (pH > 8) stabilize the carboxylate but risk hydrolysis. Stability studies use HPLC with UV detection (λ = 254 nm) to monitor degradation products, such as the open-ring carboxylate and hydroxylated byproducts. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage protocols .

Q. What analytical techniques are essential for characterizing this compound, and how are batch-to-batch variations addressed?

Key techniques include:

- HPLC-MS : Confirms molecular weight (509.3 g/mol) and detects impurities (e.g., N-desmethyl derivatives).

- NMR (¹H/¹³C) : Validates structural integrity, particularly the lactone ring closure/opening equilibrium.

- X-ray diffraction : Assesses crystallinity and polymorphic forms.

Batch consistency is ensured via strict quality control (QC) protocols, including peptide content analysis and residual solvent testing (e.g., ethanol ≤ 0.5%) .

Advanced Research Questions

Q. How can researchers reconcile contradictions in the reported bioactivity of this compound across preclinical studies?

While the carboxylate form is pharmacologically inactive as a Top1 inhibitor due to its open E-ring structure , some studies report antitumor activity in vivo. This discrepancy arises from pH-dependent reconversion to the lactone form in acidic tumor microenvironments. Researchers should design experiments to measure lactone/carboxylate equilibrium (via pH-adjusted HPLC) in biological matrices and correlate it with cytotoxicity assays (e.g., IC50 in HCT-116 cells) .

Q. What formulation strategies mitigate the instability of this compound in gastrointestinal environments for oral delivery?

Chitosan-based porous microspheres with sodium bicarbonate have been optimized using a Box-Behnken design. These formulations maintain pH > 6.5 in the intestine, preventing lactone ring closure and enhancing bioavailability by 2.3-fold compared to free drug. Critical variables include chitosan concentration (1.5–2.5% w/v) and crosslinking time (30–60 min) .

Q. How does the sodium counterion influence solubility versus pharmacological efficacy, and are alternative counterions viable?

The sodium salt improves aqueous solubility (≥50 mg/mL) but reduces Top1 inhibition potency. Comparative studies with potassium or tromethamine salts show marginal solubility differences but similar activity profiles. However, sodium remains preferred due to regulatory acceptance and lower toxicity risks. Researchers should evaluate counterion effects using parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies .

Q. What experimental designs are optimal for comparative studies of this compound with other camptothecin analogs?

Dose-response meta-analyses combining in vitro (Top1-DNA cleavage assays) and in vivo (xenograft models) data are recommended. For example:

- In vitro : Compare IC50 values across analogs (e.g., irinotecan, SN-38) in paired cell lines (e.g., A549 vs. MCF-7).

- In vivo : Use stratified randomization to assess tumor volume reduction and hematological toxicity (neutropenia incidence) .

Methodological Notes

- Data Contradiction Analysis : Cross-reference pH-dependent stability data with pharmacokinetic profiles to resolve bioactivity discrepancies .

- Systematic Reviews : Follow COSMOS-E guidelines for meta-analyses of preclinical studies, ensuring inclusion of confounding variables (e.g., tumor pH heterogeneity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。